
N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The research into compounds structurally related to N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide primarily focuses on their synthesis, characterization, and potential applications in various fields such as organic chemistry and medicinal chemistry. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines, showcasing the compound's utility in creating new chemical structures with potential applications in materials science and pharmaceuticals (Lazareva et al., 2017).
Metabolic Studies
The compound's metabolic pathways have been explored in the context of chloroacetamide herbicides, indicating the broader chemical family's relevance in toxicology and environmental health studies. Comparative metabolism studies in human and rat liver microsomes show different metabolic pathways between species, highlighting the importance of understanding these mechanisms for safety and environmental impact assessments (Coleman et al., 2000).
Antimicrobial and Antitumor Activities
Research on derivatives of similar compounds has been directed towards evaluating their antimicrobial and antitumor activities. For example, studies on new coumarin derivatives, which share a related structural motif, have shown promising antioxidant activities. These investigations suggest potential therapeutic applications of these compounds against various diseases (Kadhum et al., 2011). Similarly, novel triazole derivatives were synthesized and showed good to moderate activities against test microorganisms, indicating the compound's relevance in designing new antimicrobial agents (Bektaş et al., 2010).
Enzyme Inhibitory Activities
The synthesis and evaluation of enzyme inhibitory activities of new compounds also constitute a significant area of research. By understanding the interaction of these compounds with specific enzymes, researchers can develop targeted therapies for diseases where enzyme malfunction plays a role. The exploration of compounds for their inhibition potential against enzymes like carbonic anhydrase and cholinesterases suggests the potential for discovering new treatments for conditions such as glaucoma and neurodegenerative diseases (Virk et al., 2018).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-1,4-benzoxazepin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-3-26-15-10-8-14(9-11-15)21-18(23)12-22-19(24)13(2)27-17-7-5-4-6-16(17)20(22)25/h4-11,13H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDJUGINYNBVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
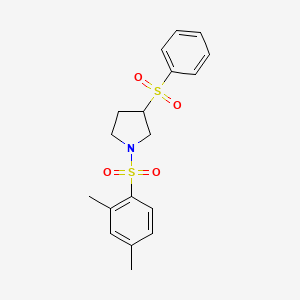
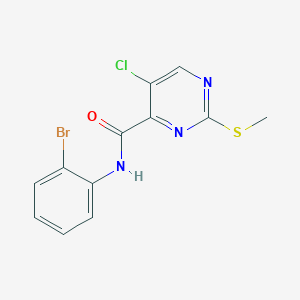
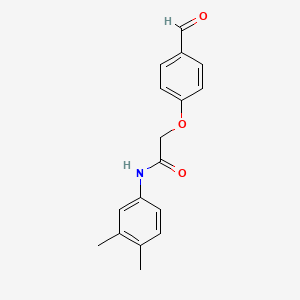
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2491705.png)
![2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2491706.png)
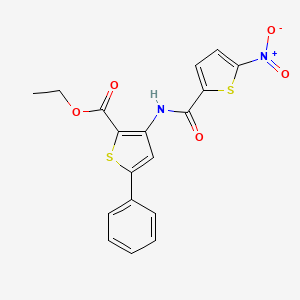
![Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2491708.png)
![Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide](/img/structure/B2491709.png)
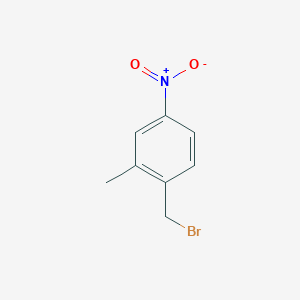

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2491714.png)


